molecular formula C17H12N2O B2374167 3-Benzoyl-6-phenylpyridazine CAS No. 15046-59-0

3-Benzoyl-6-phenylpyridazine

Cat. No.: B2374167
CAS No.: 15046-59-0
M. Wt: 260.296
InChI Key: ZVWOOBBLHKMRFK-UHFFFAOYSA-N
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Description

3-Benzoyl-6-phenylpyridazine is a compound that has been the subject of various studies due to its expected biological activity . It is also known by its IUPAC name, phenyl (6-phenylpyridazin-3-yl)methanone .


Synthesis Analysis

The synthesis of this compound involves the reduction of a ketone using sodium borohydride (NaBH4). This process yields phenyl (6-phenyl-pyridazin-3-yl)methanol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H . The molecular weight of the compound is 260.3 .


Chemical Reactions Analysis

In chemical reactions, this compound reacts with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Beckmann rearrangement has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine and oxime 4 giving solely 3-carboxanilide-6-phenylpyridazine .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Reactions

3-Benzoyl-6-phenylpyridazine is synthesized through various chemical reactions. The compound is yielded through the reduction of ketone, and its reaction with hydroxylamine or its O-alkyl analogue produces 3-benzoyloxime-6-phenylpyridazine and alkyloximes. Interestingly, the Beckmann rearrangement is noted for specific derivatives of this compound, leading to the formation of compounds like 3-carboxanilide-6-phenylpyridazine (Issac, 1999).

Metal Chelating Tendencies

The derivatives of this compound, such as diacetyl-, benzil-, and benzoylethane-monohydrazone-3-hydrazino-4-benzyl-6-phenylpyridazines, have been synthesized and characterized. These compounds demonstrate interesting acid-base properties and chelating tendencies with transition metal ions. Their interaction with metal ions has been studied, and potential uses as analytical reagents for the determination of copper have been discussed (Rizkalla, Ramadan, & Seada, 1983).

Biological Activity and Applications

Acetylcholinesterase Inhibitors

A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, starting from this compound, have been designed and synthesized. These compounds have shown to act as acetylcholinesterase inhibitors, with some derivatives being notably potent. Structural modifications in different parts of the compound have led to significant observations regarding their activity and selectivity (Contreras et al., 2001).

Antimicrobial Evaluation

Derivatives of this compound have been subjected to reactions with various agents to produce new compounds with antimicrobial properties. The synthesized compounds have been tested against selected microorganisms, showcasing their potential in antimicrobial applications (Deeb, El-Mariah, & El-Mawgoud, 2015).

Future Directions

The study of 3-Benzoyl-6-phenylpyridazine has potential for further exploration due to its expected biological activity . It could potentially offer a new class of compounds for therapeutic applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Benzoyl-6-phenylpyridazine are intriguing. It has been found to react with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes

Cellular Effects

As an acetylcholinesterase (AChE) inhibitor, it has been found to affect outward potassium current in acutely isolated rat hippocampal pyramidal neurons . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It involves a series of reactions, including the Beckmann rearrangement, which has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its chemical stability and the nature of its reactions , it is reasonable to hypothesize that the effects of this compound may change over time, potentially involving degradation and long-term effects on cellular function.

Metabolic Pathways

Given its reactions with hydroxylamine or its O-alkyl analogue , it is possible that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

phenyl-(6-phenylpyridazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWOOBBLHKMRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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